N-([2,4'-bipyridin]-3-ylmethyl)thiophene-2-carboxamide
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Overview
Description
N-([2,4’-bipyridin]-3-ylmethyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene-2-carboxamide derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics. The unique structure of N-([2,4’-bipyridin]-3-ylmethyl)thiophene-2-carboxamide, which includes a bipyridine moiety and a thiophene ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Bipyridine Moiety: The bipyridine moiety can be synthesized through a series of reactions involving pyridine derivatives. Common methods include the use of palladium-catalyzed cross-coupling reactions.
Attachment of the Thiophene Ring: The thiophene ring is introduced through a reaction with thiophene-2-carboxylic acid. This step often involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Final Assembly: The final step involves the coupling of the bipyridine moiety with the thiophene-2-carboxylic acid derivative under appropriate conditions to yield N-([2,4’-bipyridin]-3-ylmethyl)thiophene-2-carboxamide.
Industrial Production Methods
Industrial production of N-([2,4’-bipyridin]-3-ylmethyl)thiophene-2-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-3-ylmethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the bipyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-([2,4’-bipyridin]-3-ylmethyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The bipyridine moiety can coordinate with metal ions, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide Derivatives: Compounds with similar structures but different substituents on the thiophene ring.
Bipyridine Derivatives: Compounds with variations in the bipyridine moiety.
Uniqueness
N-([2,4’-bipyridin]-3-ylmethyl)thiophene-2-carboxamide is unique due to the combination of the bipyridine and thiophene moieties, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research.
Properties
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-3-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-16(14-4-2-10-21-14)19-11-13-3-1-7-18-15(13)12-5-8-17-9-6-12/h1-10H,11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRENGLYYKMJINN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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